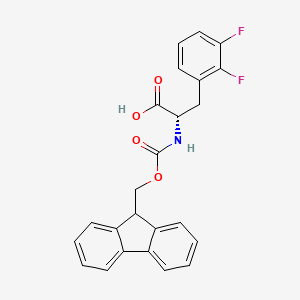

Fmoc-2,3-Difluoro-L-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-2,3-Difluoro-L-Phenylalanine is a chemical compound with the molecular formula C24H19F2NO4 . It is used to produce high-quality peptides .

Synthesis Analysis

Fmoc-dipeptides, which include Fmoc-2,3-Difluoro-L-Phenylalanine, can self-assemble and form hydrogel materials in aqueous media. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Molecular Structure Analysis

The molecular weight of Fmoc-2,3-Difluoro-L-Phenylalanine is 423.4 g/mol . Its IUPAC name is (2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical And Chemical Properties Analysis

Fmoc-2,3-Difluoro-L-Phenylalanine has a molecular weight of 423.4 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 .Aplicaciones Científicas De Investigación

Hydrogel Formation

Fmoc-2,3-Difluoro-L-Phenylalanine can be used in the formation of hydrogels . Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain significant amounts of water. They are used in a variety of applications, including drug delivery systems, tissue engineering, and wound dressings .

Self-Assembly Studies

This compound is used in studies of self-assembly, a process where molecules spontaneously organize into a structurally organized system . Understanding self-assembly is crucial for the development of nanotechnology and materials science .

Fabrication of Biofunctional Materials

Fmoc-2,3-Difluoro-L-Phenylalanine is used in the fabrication of various biofunctional materials . These materials have biological functions that can be used in a variety of applications, including biosensors, drug delivery systems, and tissue engineering .

Peptide Synthesis

This compound is used for producing high-quality peptides . Peptides have a wide range of applications in biological research, including the study of protein function and the development of new therapeutic agents .

Drug Release Studies

Fmoc-2,3-Difluoro-L-Phenylalanine can be used in drug release studies . Understanding how drugs are released from their delivery systems is crucial for the development of effective therapeutic agents .

Study of Non-Covalent Interactions

This compound is used in the study of non-covalent interactions . These interactions play a key role in many biological processes, including protein folding, enzyme function, and DNA replication .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Fmoc-phenylalanine-based hydrogels, which include Fmoc-2,3-Difluoro-L-Phenylalanine, have drawn considerable attention due to their numerous advantages such as a high degree of hydration, biocompatibility, stability, and direct application at an infectious site . These hydrogels can undergo gelation by simple pH modulation and can be used for various biological applications .

Propiedades

IUPAC Name |

(2S)-3-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEDJBJASVXQIC-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2,3-Difluoro-L-Phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(1-phenyl-4-(m-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2557322.png)

![(3R)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2557323.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2557326.png)

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B2557329.png)

![1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine](/img/structure/B2557331.png)

![2-(2-Methoxyphenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2557332.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4-azaspiro[2.5]octane](/img/structure/B2557334.png)

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2557340.png)

![N-[(4-bromophenyl)methyl]pyridin-2-amine](/img/structure/B2557341.png)

![1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2557343.png)